Cas no 2229289-58-9 (2-{1-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylcyclopropyl}acetic acid)
2-{1-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylcyclopropyl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{1-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylcyclopropyl}acetic acid
- 2229289-58-9
- EN300-1728544
- 2-{1-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]cyclopropyl}acetic acid
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- Inchi: 1S/C12H15NO4/c1-13-8(11(16)17-2)3-4-9(13)12(5-6-12)7-10(14)15/h3-4H,5-7H2,1-2H3,(H,14,15)
- InChI Key: DKXDDTLHQWQELA-UHFFFAOYSA-N
- SMILES: OC(CC1(C2=CC=C(C(=O)OC)N2C)CC1)=O
Computed Properties
- Exact Mass: 237.10010796g/mol
- Monoisotopic Mass: 237.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 68.5Ų
2-{1-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylcyclopropyl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728544-1g |
2-{1-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]cyclopropyl}acetic acid |
2229289-58-9 | 1g |
$2186.0 | 2023-09-20 | ||
| Enamine | EN300-1728544-5g |
2-{1-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]cyclopropyl}acetic acid |
2229289-58-9 | 5g |
$6339.0 | 2023-09-20 | ||
| Enamine | EN300-1728544-10g |
2-{1-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]cyclopropyl}acetic acid |
2229289-58-9 | 10g |
$9400.0 | 2023-09-20 | ||
| Enamine | EN300-1728544-0.05g |
2-{1-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]cyclopropyl}acetic acid |
2229289-58-9 | 0.05g |
$1836.0 | 2023-09-20 | ||
| Enamine | EN300-1728544-0.1g |
2-{1-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]cyclopropyl}acetic acid |
2229289-58-9 | 0.1g |
$1923.0 | 2023-09-20 | ||
| Enamine | EN300-1728544-0.25g |
2-{1-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]cyclopropyl}acetic acid |
2229289-58-9 | 0.25g |
$2011.0 | 2023-09-20 | ||
| Enamine | EN300-1728544-0.5g |
2-{1-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]cyclopropyl}acetic acid |
2229289-58-9 | 0.5g |
$2098.0 | 2023-09-20 | ||
| Enamine | EN300-1728544-1.0g |
2-{1-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]cyclopropyl}acetic acid |
2229289-58-9 | 1g |
$2186.0 | 2023-06-04 | ||
| Enamine | EN300-1728544-2.5g |
2-{1-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]cyclopropyl}acetic acid |
2229289-58-9 | 2.5g |
$4286.0 | 2023-09-20 | ||
| Enamine | EN300-1728544-5.0g |
2-{1-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]cyclopropyl}acetic acid |
2229289-58-9 | 5g |
$6339.0 | 2023-06-04 |
2-{1-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylcyclopropyl}acetic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 2-{1-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylcyclopropyl}acetic acid
2-{1-5-(Methoxycarbonyl)-1-Methyl-1H-Pyrrol-2-Ylcyclopropyl}Acetic Acid: A Comprehensive Overview
The compound with CAS No. 2229289-58-9, known as 2-{1-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylcyclopropyl}acetic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropane ring fused with a pyrrole moiety and an acetic acid group. The presence of the methoxycarbonyl group adds to its functional diversity, making it a valuable compound for various applications.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of small molecule inhibitors for specific protein targets. The cyclopropane ring, a three-membered carbon ring, is known for its strain energy, which can be harnessed to create molecules with unique binding affinities. This property has been exploited in designing bioactive compounds that can interact with enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.
The synthesis of 2-{1-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylcyclopropyl}acetic acid involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have employed various strategies, including ring-closing metathesis and directed metallation, to construct the complex structure of this compound. These methods not only ensure high yields but also allow for fine-tuning of the molecule's properties to suit specific applications.
One of the most intriguing aspects of this compound is its ability to act as a precursor for bioisosteric replacements. Bioisosteres are structural analogs of biologically active compounds that retain similar pharmacological properties but differ in their physical or chemical characteristics. By modifying the methoxycarbonyl group or the pyrrole ring, chemists can generate derivatives with enhanced solubility, stability, or bioavailability, making them more suitable for therapeutic use.
In terms of biological activity, this compound has shown promise in preclinical studies as an antiproliferative agent. Its ability to inhibit the growth of cancer cells suggests potential applications in oncology. Additionally, it has demonstrated activity against certain enzymes implicated in inflammatory diseases, highlighting its versatility as a lead compound for drug development.
The structural features of 2-{1-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylcyclopropyl}acetic acid also make it an interesting candidate for use in agrochemicals. Its ability to modulate plant growth and stress responses could lead to the development of novel pesticides or growth regulators. Recent research has focused on optimizing its stability under environmental conditions to enhance its efficacy in agricultural settings.
From a synthetic perspective, the compound serves as a valuable model for studying ring strain effects and their influence on molecular interactions. The cyclopropane ring introduces significant strain into the molecule, which can be exploited to create highly reactive intermediates or stabilize certain conformations necessary for biological activity.
In conclusion, CAS No. 2229289-58-9 represents a versatile and intriguing molecule with wide-ranging applications in medicine and agriculture. Its unique structure and functional groups provide a foundation for innovative research and development efforts. As new insights into its synthesis and biological activity continue to emerge, this compound is poised to play an increasingly important role in advancing our understanding of complex molecular systems.
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